7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane is a compound belonging to the class of azaspiro compounds, characterized by its unique spirocyclic structure. This compound features a nonane ring that is fused with a diazaspiro moiety, incorporating nitrogen atoms into its cyclic framework. The presence of the cyclopropylmethyl group at the 7-position contributes to its distinctive chemical properties and potential biological activity.
The compound is classified under the International Union of Pure and Applied Chemistry naming system as 7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 170.26 g/mol. The compound is registered under various databases, including PubChem and ChemicalBook, which provide detailed information on its properties and synthesis methods.
The synthesis of 7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. A common synthetic route begins with the formation of a cyclopropylmethyl derivative through alkylation reactions involving cyclopropylmethyl halides and appropriate nitrogen-containing precursors.
These methods can be tailored to improve yield and purity, with variations in solvents and reaction conditions based on the specific requirements of the synthesis.
The molecular structure of 7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane can be described using standard chemical notations:
InChI=1S/C10H18N2/c1-2-9(1)12-5-3-10(4-6-12)7-11-8-10;;/h9,11H,1-8H2
UJGJHDDEYWYBNI-UHFFFAOYSA-N
C1CC(CN1CCN2C(C2)CC(C)C)C
This structure indicates a complex arrangement where two nitrogen atoms are incorporated into a spirocyclic framework, contributing to its unique properties.
The reactivity of 7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane can be explored through various chemical reactions:
These reactions are crucial for modifying the compound to explore its biological activity and potential applications.
The mechanism of action for 7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific biological targets:
This interaction highlights the potential therapeutic applications of this compound in oncology.
The physical properties of 7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane include:
Chemical properties include:
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane has several applications in scientific research:
These applications underscore the significance of this compound in advancing both chemical synthesis and therapeutic development efforts.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: